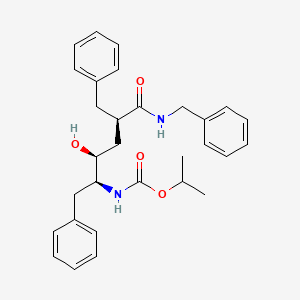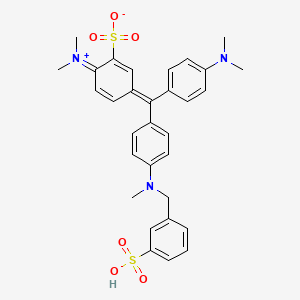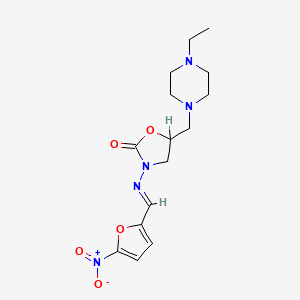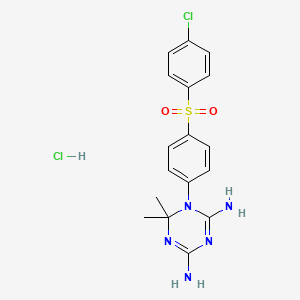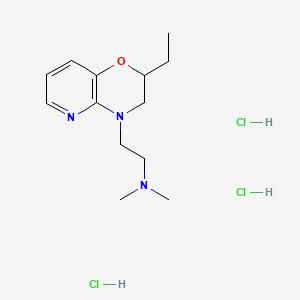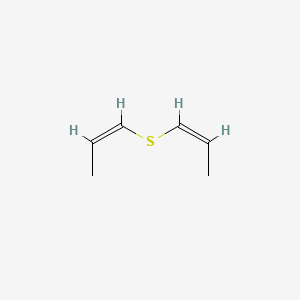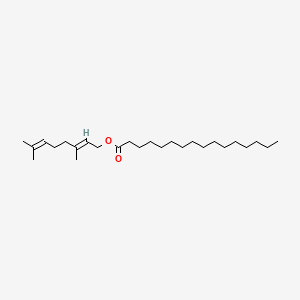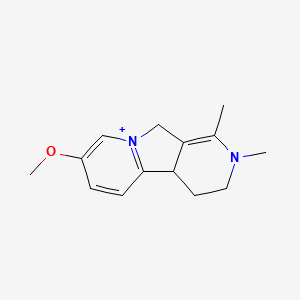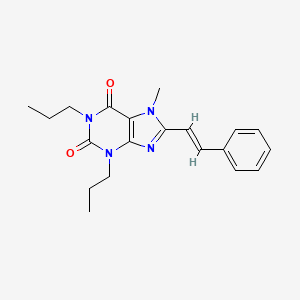
S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil): es un compuesto orgánico complejo que presenta un anillo de tiazolidina, un grupo fenoxi y una parte de etanotiolato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Las rutas sintéticas comunes pueden implicar el uso de reactivos como el pentasulfuro de fósforo (P4S10) para la sulfurarización y varias reacciones de condensación .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para escalar eficientemente el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidina en una forma más reducida.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la parte fenoxi.
Aplicaciones Científicas De Investigación
Química: En química, el etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil) se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y la unión de proteínas debido a su anillo de tiazolidina, que se sabe que interactúa con varias moléculas biológicas.
Medicina: En medicina, las posibles propiedades terapéuticas del compuesto son de interés. Se puede investigar su capacidad para modular vías biológicas y su potencial como candidato a fármaco.
Industria: En aplicaciones industriales, el etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil) se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus grupos funcionales reactivos.
Mecanismo De Acción
El mecanismo de acción del etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil) implica su interacción con objetivos moleculares como enzimas y receptores. El anillo de tiazolidina puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la modulación de su actividad. El grupo fenoxi también puede participar en interacciones hidrofóbicas, influyendo aún más en los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
- 2-(2-Metilfenoxi)etanotiamida
- Oxirano, [(2-metilfenoxi)metil]-
Comparación: En comparación con compuestos similares, el etanoato de S-(2-(2-((2-Metilfenoxi)metil)-3-tiazolidinil)-2-oxoetil) es único debido a la presencia del anillo de tiazolidina, que confiere propiedades químicas y biológicas distintas. La combinación del grupo fenoxi y el anillo de tiazolidina lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
103195-90-0 |
|---|---|
Fórmula molecular |
C15H19NO3S2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
O-[2-[(2S)-2-[(2-methylphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO3S2/c1-11-5-3-4-6-13(11)19-10-15-16(7-8-21-15)14(17)9-18-12(2)20/h3-6,15H,7-10H2,1-2H3/t15-/m0/s1 |
Clave InChI |
QBSXDIAKZBQPPQ-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC=CC=C1OC[C@H]2N(CCS2)C(=O)COC(=S)C |
SMILES canónico |
CC1=CC=CC=C1OCC2N(CCS2)C(=O)COC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


